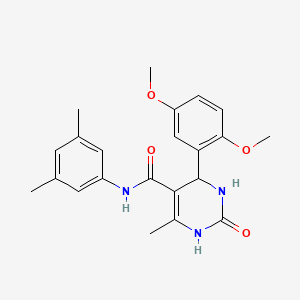
4-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family and has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a tetrahydropyrimidine core with various aromatic substitutions. Its molecular formula is C21H23N3O3 with a molecular weight of approximately 365.43 g/mol. The presence of the carboxamide functional group is notable for its involvement in biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against fungi such as Candida albicans, suggesting potential applications in antifungal therapies. The compound's mechanism likely involves disruption of cellular functions in target organisms by modulating enzyme activities or receptor interactions .
Anticancer Activity
The tetrahydropyrimidine derivatives have been linked to anticancer effects. Studies suggest that compounds with similar structures can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. Although specific data on this compound's anticancer efficacy is limited, its structural analogs have shown promising results in preclinical models .
Hypoglycemic Effects
Preliminary investigations have indicated that this compound may possess hypoglycemic properties, making it a candidate for diabetes management. The mechanism may involve enhancement of insulin sensitivity or modulation of glucose metabolism pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
- Receptor Binding : It may interact with cell surface receptors, triggering intracellular signaling cascades that affect cellular functions.
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication and transcription processes .
Case Studies and Research Findings
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, research indicates that compounds within this class can inhibit the growth of human colon cancer (HT29) and prostate cancer (DU145) cell lines using assays such as the MTT method .
Molecular Docking Studies
Molecular docking studies have been performed to assess the interaction between this compound and specific protein targets involved in cancer progression. The studies typically focus on the binding affinity to enzymes like EGFR (epidermal growth factor receptor), which is crucial for tumor growth and proliferation . These studies suggest that the compound may serve as a lead structure for developing new anticancer agents.
Synthesis Methodologies
The synthesis of tetrahydropyrimidines like this compound often involves multi-step reactions including cyclization and functional group modifications. The synthetic routes are critical for optimizing yield and purity of the final product. The synthesis process typically includes:
- Formation of the Tetrahydropyrimidine Core : This involves cyclization reactions that create the pyrimidine ring.
- Functionalization : Subsequent steps modify the ring to introduce various substituents that enhance biological activity.
- Purification : Techniques such as column chromatography are employed to isolate the desired product effectively.
Case Studies
Propiedades
IUPAC Name |
4-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-12-8-13(2)10-15(9-12)24-21(26)19-14(3)23-22(27)25-20(19)17-11-16(28-4)6-7-18(17)29-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDGUOMKCSLAKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=C(C=CC(=C3)OC)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













